molecular formula C9H9F2NO3 B2721406 2-Amino-4-(difluoromethyl)-5-methoxybenzoic acid CAS No. 2248377-62-8

2-Amino-4-(difluoromethyl)-5-methoxybenzoic acid

Cat. No.: B2721406
CAS No.: 2248377-62-8
M. Wt: 217.172
InChI Key: JQAARUCFYPTMGI-UHFFFAOYSA-N
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Description

2-Amino-4-(difluoromethyl)-5-methoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group at the second position, a difluoromethyl group at the fourth position, and a methoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(difluoromethyl)-5-methoxybenzoic acid can be achieved through several synthetic routesThis can be done using difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction typically requires the presence of a metal catalyst to facilitate the transfer of the difluoromethyl group to the benzene ring.

Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boronic acid derivative with a halogenated precursor of the target compound under mild and functional group tolerant reaction conditions.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be optimized by employing recyclable chiral auxiliaries and metal complexes to enhance yield and purity . The use of automated continuous flow reactors can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(difluoromethyl)-5-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and methoxy groups on the benzene ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-4-(difluoromethyl)-5-methoxybenzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(difluoromethyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to act as a hydrogen-bond donor, which can influence its binding affinity to enzymes and receptors . The amino and methoxy groups also contribute to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(difluoromethyl)-5-methoxybenzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The combination of the amino, difluoromethyl, and methoxy groups on the benzene ring makes this compound particularly interesting for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-4-(difluoromethyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-15-7-3-4(9(13)14)6(12)2-5(7)8(10)11/h2-3,8H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAARUCFYPTMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(F)F)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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